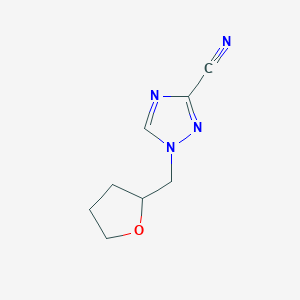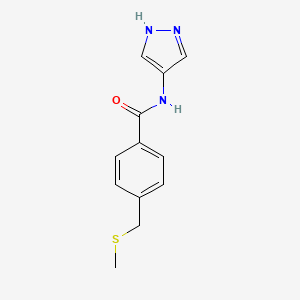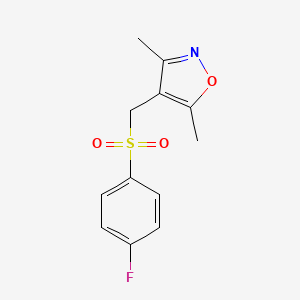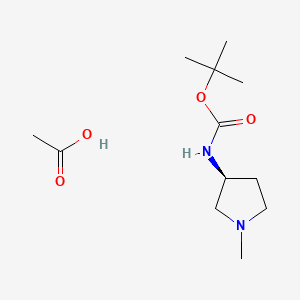
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Substitution reactions can involve nucleophiles like RLi, RMgX, RCuLi, and electrophiles like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions: Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA), and various bases and nucleophiles .
Major Products: The major products formed from these reactions include Boc-protected amines, tetrasubstituted pyrroles, and other functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a protecting group for amino acids and peptides, facilitating the study of protein synthesis and function .
Medicine: In medicine, this compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amino groups .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate involves the protection of amino groups through the formation of carbamates. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The Boc group can be removed under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl acetate: Used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Uniqueness: tert-Butyl (S)-(1-methylpyrrolidin-3-yl)carbamate acetate is unique due to its specific structure, which combines a tert-butyl group, a methylpyrrolidine moiety, and an acetate group. This combination provides unique reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H24N2O4 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
acetic acid;tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8;1-2(3)4/h8H,5-7H2,1-4H3,(H,11,13);1H3,(H,3,4)/t8-;/m0./s1 |
Clé InChI |
BMQSOSBBOFIIHQ-QRPNPIFTSA-N |
SMILES isomérique |
CC(=O)O.CC(C)(C)OC(=O)N[C@H]1CCN(C1)C |
SMILES canonique |
CC(=O)O.CC(C)(C)OC(=O)NC1CCN(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







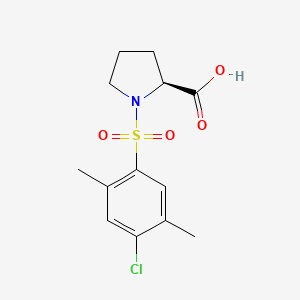


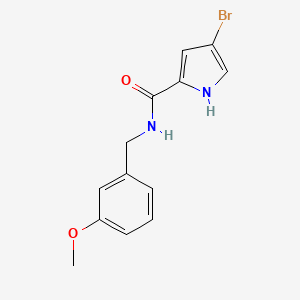
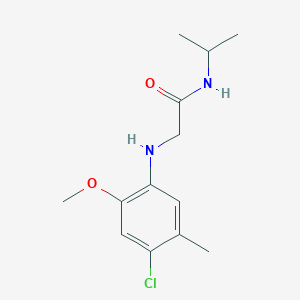
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
